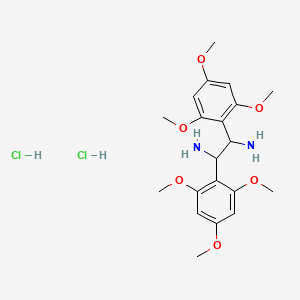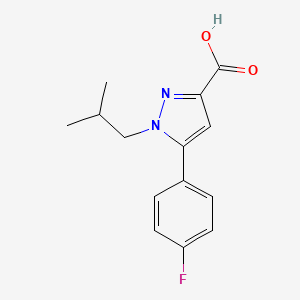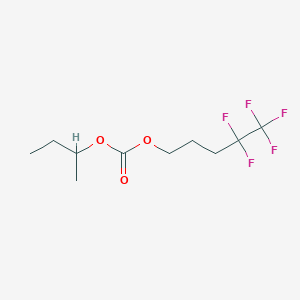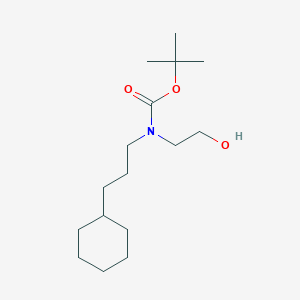
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Applications De Recherche Scientifique
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)-ethylamine
- 2-(2-Bromo-4-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-(2-Bromo-4-methylphenoxy)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylene}acetohydrazide
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of both difluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H8BrF5O |
|---|---|
Poids moléculaire |
367.11 g/mol |
Nom IUPAC |
2-(2-bromo-4-methylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrF5O/c1-7-2-3-12(9(15)4-7)21-13-10(16)5-8(6-11(13)17)14(18,19)20/h2-6H,1H3 |
Clé InChI |
QUVKJRBAZPQLAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)



![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)



